molecular formula C10H12F2O2 B6359306 2-(2,4-Difluoro-3-methoxyphenyl)propan-2-ol CAS No. 1783735-77-2

2-(2,4-Difluoro-3-methoxyphenyl)propan-2-ol

Cat. No.: B6359306
CAS No.: 1783735-77-2
M. Wt: 202.20 g/mol
InChI Key: RQWMWSUYSOIYJP-UHFFFAOYSA-N
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Description

2-(2,4-Difluoro-3-methoxyphenyl)propan-2-ol is a chemical compound with the molecular formula C10H12F2O2. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a propan-2-ol moiety. This compound is a white solid and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluoro-3-methoxyphenyl)propan-2-ol typically involves the reaction of 2,4-difluoro-3-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method is the catalytic hydrogenation of 2,4-difluoro-3-methoxybenzaldehyde using a palladium or platinum catalyst under high pressure and temperature. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluoro-3-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Difluoro-3-methoxyphenyl)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,4-Difluoro-3-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The presence of fluorine atoms and the methoxy group can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)propan-2-ol
  • 2-(3-Methoxyphenyl)propan-2-ol
  • 2-(2,4-Dichloro-3-methoxyphenyl)propan-2-ol

Uniqueness

2-(2,4-Difluoro-3-methoxyphenyl)propan-2-ol is unique due to the presence of both fluorine atoms and a methoxy group on the phenyl ring. This combination of substituents can significantly influence its chemical reactivity, biological activity, and physical properties compared to similar compounds .

Properties

IUPAC Name

2-(2,4-difluoro-3-methoxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c1-10(2,13)6-4-5-7(11)9(14-3)8(6)12/h4-5,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWMWSUYSOIYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C(=C(C=C1)F)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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